molecular formula C20H24N4O3S B4086335 4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Cat. No.: B4086335
M. Wt: 400.5 g/mol
InChI Key: CPZZFONHXOBEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a complex organic compound that features a combination of pyridine, piperazine, pyrrolidine, and sulfonyl functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of Pyridyl Piperazine: The reaction of 2-chloropyridine with piperazine under basic conditions to form 4-(2-pyridyl)piperazine.

    Ketone Formation: The final step involves the formation of the ketone group by reacting the sulfonylated intermediate with a suitable ketone precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridyl)piperazine: Lacks the sulfonyl and ketone groups.

    4-(Pyrrolidinylsulfonyl)phenyl ketone: Lacks the pyridyl and piperazine groups.

    Pyrrolidinylsulfonyl derivatives: Various compounds with different substituents on the sulfonyl group.

Uniqueness

4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20(23-15-13-22(14-16-23)19-5-1-2-10-21-19)17-6-8-18(9-7-17)28(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZZFONHXOBEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone
Reactant of Route 2
Reactant of Route 2
4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone
Reactant of Route 4
Reactant of Route 4
4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone
Reactant of Route 5
Reactant of Route 5
4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone
Reactant of Route 6
Reactant of Route 6
4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.